molecular formula C14H24N2O4 B6792646 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one

1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one

Cat. No.: B6792646
M. Wt: 284.35 g/mol
InChI Key: OYFBNOAWXSJCMG-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a methoxy-substituted cyclohexane ring and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclohexanecarbonyl Intermediate:

    Synthesis of the Imidazolidinone Core:

    Coupling of Intermediates:

Industrial Production Methods: For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide).

    Reduction: NaBH₄, LiAlH₄.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Materials Science: Used in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one exerts its effects depends on its application:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, depending on the functional groups and their interactions with biological targets.

Comparison with Similar Compounds

    1-(Cyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one: Lacks the methoxy group on the cyclohexane ring.

    1-(3-Methoxycyclohexanecarbonyl)-3-ethylimidazolidin-4-one: Has an ethyl group instead of a methoxyethyl group.

Uniqueness: 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and interactions with biological targets, potentially leading to distinct pharmacological or material properties.

Properties

IUPAC Name

1-(3-methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-19-7-6-15-10-16(9-13(15)17)14(18)11-4-3-5-12(8-11)20-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFBNOAWXSJCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CN(CC1=O)C(=O)C2CCCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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